molecular formula C13H20N6 B10910028 1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine

Cat. No.: B10910028
M. Wt: 260.34 g/mol
InChI Key: OUPZKERTYMBJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating fusion of heterocyclic rings, combining a triazolotriazepine core with a pyrazole moiety. Its systematic name is 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethylamine hydrochloride . Let’s break down its structure:

Compound Structure:\text{Compound Structure:} Compound Structure:

!Compound Structure)

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through multistep processes involving cyclization reactions. One possible approach involves the condensation of appropriate precursors to form the triazolotriazepine ring system.

Reaction Conditions::
  • Cyclization reactions often require specific conditions, such as elevated temperatures, catalysts, and controlled pH.
  • Protecting groups may be necessary to prevent unwanted side reactions during synthesis.

Industrial Production:: Unfortunately, information on large-scale industrial production methods is scarce due to limited commercial interest in this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield derivatives with different functional groups.

    Substitution: Substitution reactions at the triazolotriazepine or pyrazole positions are plausible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and the substituents present. Further research is needed to identify these products conclusively.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers may use this compound as a building block for novel heterocyclic derivatives.

    Drug Discovery: Its unique structure could inspire drug design efforts.

Biology and Medicine::

    Biological Activity: Investigating its biological effects (e.g., binding to receptors, enzyme inhibition).

    Medicinal Chemistry:

Industry::

    Materials Science: Exploring its properties for materials applications.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Researchers would need to investigate its interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related compounds:

    6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride: : A structurally related compound with a different ring system.

    (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine: : Another derivative of the triazolotriazepine core.

Properties

Molecular Formula

C13H20N6

Molecular Weight

260.34 g/mol

IUPAC Name

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine

InChI

InChI=1S/C13H20N6/c1-2-11(19-9-10(14)8-15-19)13-17-16-12-6-4-3-5-7-18(12)13/h8-9,11H,2-7,14H2,1H3

InChI Key

OUPZKERTYMBJLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.